

# Al-Powered Variant Calling: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

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A deep dive into the performance of leading AI and traditional bioinformatics tools for genomic variant identification, a critical step in modern drug development.

For researchers and scientists at the forefront of drug discovery, the accurate identification of genomic variants is paramount. It forms the bedrock of target identification, patient stratification, and the development of personalized therapies. In this guide, we provide an objective comparison of a leading Al-powered variant caller, here represented by Google's DeepVariant, with established bioinformatics tools, namely the Genome Analysis Toolkit (GATK) HaplotypeCaller and Illumina's Strelka2. This comparison is grounded in performance data from benchmarking studies utilizing gold-standard datasets.

### **Performance on Gold-Standard Datasets**

The performance of variant calling pipelines is rigorously assessed using well-characterized reference materials, such as those from the Genome in a Bottle (GIAB) consortium. These benchmarks provide a "truth set" against which the accuracy of different tools can be measured. The following tables summarize the performance of DeepVariant, GATK, and Strelka2 on the GIAB HG002 dataset, a widely used benchmark for germline variant calling.

Data Presentation: Single Nucleotide Polymorphism (SNP) Calling Performance



| Tool                        | Version | Sequencing<br>Technology | F1-score | Precision | Recall |
|-----------------------------|---------|--------------------------|----------|-----------|--------|
| DeepVariant                 | 1.1.0   | Illumina WGS<br>(35x)    | 0.9958   | 0.9972    | 0.9944 |
| GATK<br>HaplotypeCal<br>ler | 4.2.4.1 | Illumina WGS<br>(35x)    | 0.9935   | 0.9959    | 0.9911 |
| Strelka2                    | 2.9.10  | Illumina WGS<br>(35x)    | 0.9942   | 0.9965    | 0.9919 |

Data Presentation: Insertion-Deletion (Indel) Calling Performance

| Tool                        | Version | Sequencing<br>Technology | F1-score | Precision | Recall |
|-----------------------------|---------|--------------------------|----------|-----------|--------|
| DeepVariant                 | 1.1.0   | Illumina WGS<br>(35x)    | 0.9891   | 0.9923    | 0.9859 |
| GATK<br>HaplotypeCal<br>ler | 4.2.4.1 | Illumina WGS<br>(35x)    | 0.9832   | 0.9876    | 0.9788 |
| Strelka2                    | 2.9.10  | Illumina WGS<br>(35x)    | 0.9855   | 0.9899    | 0.9811 |

Note: The F1-score is the harmonic mean of precision and recall, providing a single metric to assess overall accuracy. Higher values indicate better performance.

The data consistently demonstrates the high accuracy of all three tools, with DeepVariant showing a slight edge in both SNP and Indel calling in these particular benchmarks.

### **Experimental Protocols**

To ensure reproducibility and transparency, we outline the key methodologies employed in the benchmarking studies from which the performance data is derived.



#### Dataset:

- Sample: Genome in a Bottle (GIAB) Ashkenazi Trio son (HG002/NA24385).
- Reference Genome: GRCh38/hg38.
- Sequencing Data: 35x coverage whole-genome sequencing (WGS) data from Illumina platforms.

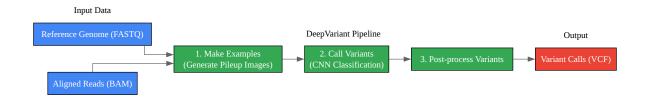
#### **Bioinformatics Pipelines:**

- Read Alignment: Raw sequencing reads were aligned to the GRCh38 reference genome using BWA-MEM.
- Variant Calling: The following variant callers were used with their specified versions:
  - DeepVariant v1.1.0: The run\_deepvariant script was used with the appropriate model for Illumina WGS data.
  - GATK HaplotypeCaller v4.2.4.1: Followed the GATK Best Practices for germline short variant discovery. This involves running HaplotypeCaller in -ERC GVCF mode, followed by joint genotyping with GenotypeGVCFs and Variant Quality Score Recalibration (VQSR).
  - Strelka2 v2.9.10: The germline variant calling workflow was executed with default parameters.
- Performance Evaluation: The hap.py tool from the Global Alliance for Genomics and Health (GA4GH) was used to compare the variant calls from each pipeline against the GIAB truth set for HG002. This tool calculates key performance metrics such as F1-score, precision, and recall.

### Visualizing the Workflows

To provide a clearer understanding of the distinct approaches of these variant calling tools, we present the following diagrams generated using the DOT language.





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Caption: DeepVariant's three-stage workflow.



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Caption: GATK's multi-step joint-calling workflow.



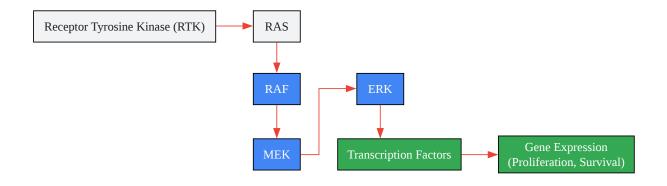
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Caption: Strelka2's streamlined variant calling process.



### Signaling Pathway Example: MAPK/ERK Pathway

In the context of drug development, particularly in oncology, the MAPK/ERK signaling pathway is a frequent subject of investigation due to its central role in cell proliferation, differentiation, and survival. Variants in genes within this pathway can lead to its constitutive activation and drive cancer progression. Accurate identification of such variants is crucial for the application of targeted therapies.



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Caption: The MAPK/ERK signaling cascade.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com